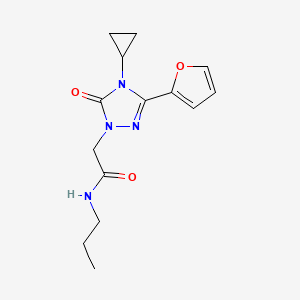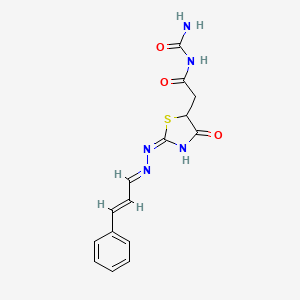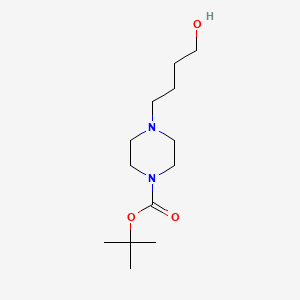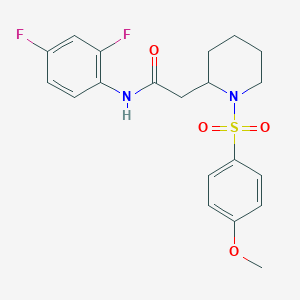
1-Ethyl-3-(5-hydroxypentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(5-hydroxypentyl)urea is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 .
Molecular Structure Analysis
The InChI code for 1-Ethyl-3-(5-hydroxypentyl)urea is 1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) .Physical And Chemical Properties Analysis
1-Ethyl-3-(5-hydroxypentyl)urea has a predicted density of 1.008±0.06 g/cm3 and a predicted boiling point of 370.7±25.0 °C .Aplicaciones Científicas De Investigación
Molecular Mechanism of Anti-Angiogenic Compounds : A study by Morretta et al. (2021) focused on a related compound, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate, known as GeGe-3. This compound has shown potential as an anti-angiogenic factor, with research demonstrating its interaction with calreticulin, impacting cell calcium mobilization and cytoskeleton organization (Morretta et al., 2021).
Inhibition of Enzymes : Another study by Sujayev et al. (2016) explored the synthesis of cyclic urea derivatives and their effectiveness in inhibiting carbonic anhydrase and cholinesterase enzymes. These findings could have implications for understanding the pharmacological actions of urea derivatives (Sujayev et al., 2016).
Synthesis of Ureas from Carboxylic Acids : Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, highlighting a potential pathway for creating urea-based compounds in a cost-effective and environmentally friendly way (Thalluri et al., 2014).
Generation of Hydroxyl Radicals in Biological Systems : A study by Cohen (1978) investigated the generation of hydroxyl radicals in biological systems using urea derivatives, offering insights into the toxicological aspects of these compounds (Cohen, 1978).
Reducing Urea Production in Sake Yeast : Kitamoto et al. (1991) engineered a sake yeast strain to minimize urea production, a precursor of the potential carcinogen ethyl carbamate in sake. This research could have implications for food safety and production processes (Kitamoto et al., 1991).
New Methods for Urea Measurement : Jung et al. (1975) developed a new method for measuring urea using o-phthalaldehyde and N-(1-naphthyl)ethylenediamine, which can be applied in various laboratory settings (Jung et al., 1975).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-3-(5-hydroxypentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCFVBPJQIXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(5-hydroxypentyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)





![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)